tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2059941-80-7
VCID: VC17625842
InChI: InChI=1S/C13H21NO3/c1-8-10(7-15)11(8)9-5-14(6-9)12(16)17-13(2,3)4/h7-11H,5-6H2,1-4H3
SMILES:
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol

tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate

CAS No.: 2059941-80-7

Cat. No.: VC17625842

Molecular Formula: C13H21NO3

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate - 2059941-80-7

Specification

CAS No. 2059941-80-7
Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
IUPAC Name tert-butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C13H21NO3/c1-8-10(7-15)11(8)9-5-14(6-9)12(16)17-13(2,3)4/h7-11H,5-6H2,1-4H3
Standard InChI Key ORWNVRSMSNRFKI-UHFFFAOYSA-N
Canonical SMILES CC1C(C1C2CN(C2)C(=O)OC(C)(C)C)C=O

Introduction

tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate is a complex organic compound with a molecular formula of C13H21NO3 and a molecular weight of approximately 239.31 g/mol. This compound features a tert-butyl group, an azetidine ring, and a cyclopropyl moiety with a formyl group, making it structurally unique. The presence of these functional groups contributes to its potential reactivity and biological activity.

Synthesis and Reaction Conditions

The synthesis of tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate typically involves several key steps that require careful control of reaction conditions to optimize yield and purity. While specific synthesis routes are not detailed in the available literature, general strategies for similar compounds often involve protecting group chemistry and selective functionalization reactions.

Potential Applications

This compound has potential applications in various fields due to its unique structure:

  • Biological Studies: Interaction studies involving this compound could focus on its reactivity with biological macromolecules or other small molecules. Investigating its binding affinity to specific receptors or enzymes would provide insights into its potential therapeutic applications.

  • Chemical Synthesis: As a synthetic intermediate, it can be used in the synthesis of more complex molecules, leveraging its reactive functional groups.

Comparison with Similar Compounds

Several compounds share structural similarities with tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate, differing mainly in their functional groups and potential biological activities:

Compound NameMolecular FormulaKey Features
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylateContains an amino group, differing in reactivity and potential biological activity.
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateFeatures a cyanomethylene group, which alters its chemical behavior significantly.
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylateContains a hydroxyethyl group, which may influence solubility and biological interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator